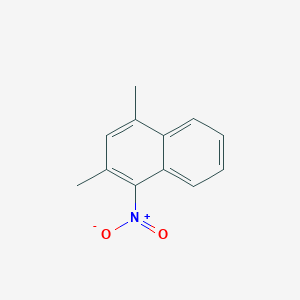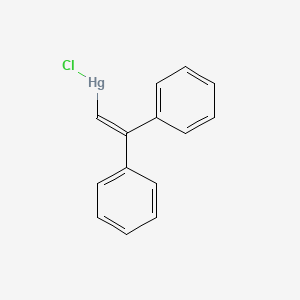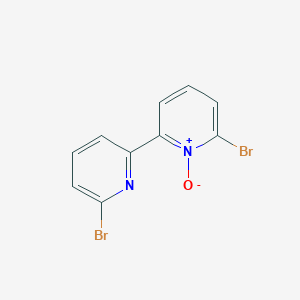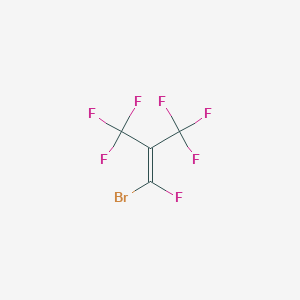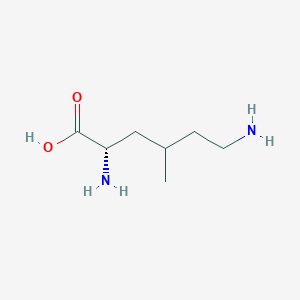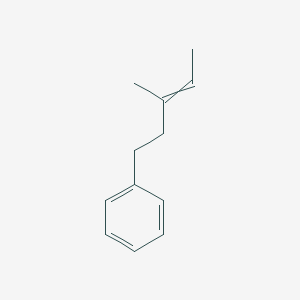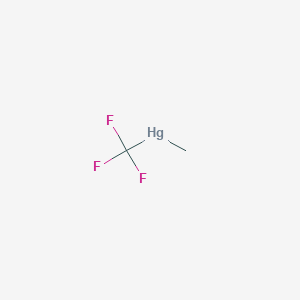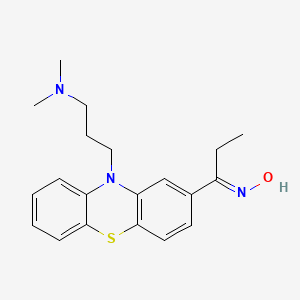
Ethyl(10-(3-dimethylaminopropyl)-2-phenothiazinyl) ketone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine typically involves multiple steps. One common method starts with the preparation of 10-[3-(dimethylamino)propyl]phenothiazine, which is then reacted with propionaldehyde to form the intermediate compound. This intermediate is subsequently treated with hydroxylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
Medically, derivatives of phenothiazine, including this compound, are investigated for their potential therapeutic effects. They are explored for their antipsychotic, anti-inflammatory, and anti-cancer properties .
Industry
In the industrial sector, this compound finds applications in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine involves its interaction with specific molecular targets. It is known to interact with dopamine receptors, which is a common target for phenothiazine derivatives. This interaction can modulate neurotransmitter activity, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-[3-(Dimethylamino)propyl]-2-methoxy-10H-dibenzo[b,e]thiopyran-10-ol
- 3-(Dimethylamino)propyl methacrylate
- 3-(Dimethylamino)propylamine
Uniqueness
What sets (NZ)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Propriétés
Numéro CAS |
25332-16-5 |
|---|---|
Formule moléculaire |
C20H25N3OS |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propylidene]hydroxylamine |
InChI |
InChI=1S/C20H25N3OS/c1-4-16(21-24)15-10-11-20-18(14-15)23(13-7-12-22(2)3)17-8-5-6-9-19(17)25-20/h5-6,8-11,14,24H,4,7,12-13H2,1-3H3/b21-16+ |
Clé InChI |
HHWKJUYYGNRFJA-LTGZKZEYSA-N |
SMILES isomérique |
CC/C(=N\O)/C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
SMILES canonique |
CCC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
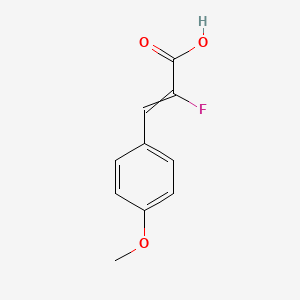
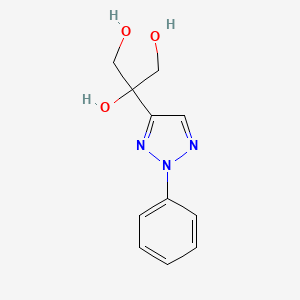
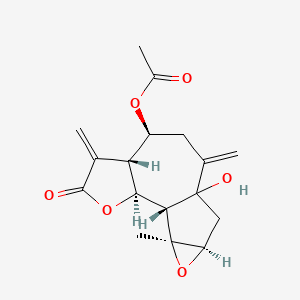
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
